

Identifying and minimizing artifacts in LSM-775 electrophysiology recordings

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Compound of Interest

Compound Name: Lysergic acid morpholide

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Technical Support Center: Optimizing Electrophysiology Recordings

A Senior Application Scientist's Guide to Identifying and Minimizing Artifacts

Welcome to the technical support center for achieving high-fidelity electrophysiology recordings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts encountered during experiments. The principles and protocols outlined here are broadly applicable to most electrophysiology rigs, including those integrated with confocal imaging systems such as the Zeiss LSM series.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a persistent, regular "hum" in my recording. What is it and how do I get rid of it?

A1: This is most likely 60 Hz (or 50 Hz, depending on your region's power line frequency) noise, often referred to as "mains hum".^{[1][2][3]} It's caused by electromagnetic interference from AC power lines and nearby electrical equipment.^{[1][2][4][5]}

Quick Troubleshooting Steps:

- Check your grounding: Ensure all components of your setup (Faraday cage, microscope, manipulators, etc.) are connected to a single, common ground point. This is often called a

"star" grounding configuration and helps prevent ground loops, a major cause of hum.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

- Identify the source: Systematically turn off and unplug nearby electrical devices (centrifuges, monitors, fluorescent lights) to see if the noise disappears.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Shield your setup: A properly grounded Faraday cage is your primary defense against this type of interference.[\[4\]](#)[\[10\]](#)[\[11\]](#) Ensure the cage is fully closed during recording.
- Cable management: Keep headstage cables as short as possible and twist them together if you are using multiple headstages. This reduces their ability to act as antennae for noise.[\[7\]](#)

Q2: My baseline is slowly drifting up or down. What's causing this?

A2: Baseline drift can be caused by a variety of factors, from the electrode and solutions to the recording chamber itself.[\[12\]](#)[\[13\]](#)

Common Causes and Solutions:

- Electrode Issues:
 - Re-chloride your reference electrode: An unstable reference potential is a frequent cause of drift.
 - Pipette drift: Mechanical instability of the recording pipette can cause slow changes in the baseline. Ensure your micromanipulator is securely fastened and that there are no air drafts or significant temperature fluctuations in the room.[\[14\]](#)[\[15\]](#)
 - Pipette holder: A dirty or faulty pipette holder can also be a source of drift. Clean it regularly.[\[8\]](#)
- Solution Problems:
 - Junction potential changes: Differences in the ionic composition between your pipette solution and the bath solution can create a liquid junction potential that may drift as ions

diffuse.^[12] Allowing the pipette to equilibrate in the bath for a few minutes before sealing can help.

- Perfusion system: Ensure a constant and gentle flow rate. Fluctuations in the bath level or vibrations from the perfusion pump can introduce artifacts.^[14]
- Biological Factors: A change in the health of the cell or a decrease in seal resistance during a whole-cell recording can also manifest as baseline drift.

Q3: I see sudden, sharp spikes in my recording that are not physiological. What are they?

A3: These are likely motion artifacts or electrostatic discharge.

Troubleshooting:

- Mechanical Stability: Ensure your anti-vibration table is floating correctly and that there are no sources of mechanical vibration, such as foot traffic or nearby equipment.^[4] Even a cable bumping against the Faraday cage can introduce a spike.^[4]
- Electrostatic Discharge (ESD): Static electricity can cause large, transient artifacts. Be mindful of your own movements and clothing. Consider using an anti-static wrist strap when manipulating the setup.^[6]
- Perfusion System: Air bubbles in the perfusion line can cause sharp artifacts as they pass over the recording area. Ensure your perfusion lines are free of bubbles.^[16]

In-Depth Troubleshooting Guides

Guide 1: The Systematic Hunt for Noise Sources

When faced with persistent noise, a systematic approach is crucial. This protocol helps you isolate the offending component.

Protocol for Systematic Noise Identification:

- Establish a Baseline: Start with a minimal setup. Have only your amplifier and oscilloscope/digitizer turned on. Place a model cell or a resistor across the headstage input

to simulate a recording.

- Introduce Components Sequentially: Turn on each piece of equipment in your setup one by one, observing the noise level at each step.[\[16\]](#)
 - Microscope light source
 - Camera
 - Micromanipulators
 - Perfusion pump
 - Any other electronic devices
- Isolate the Culprit: The component that introduces a significant increase in noise is a likely source.[\[16\]](#) Once identified, you can take steps to remedy the issue, such as moving the device further away, improving its shielding, or checking its grounding.

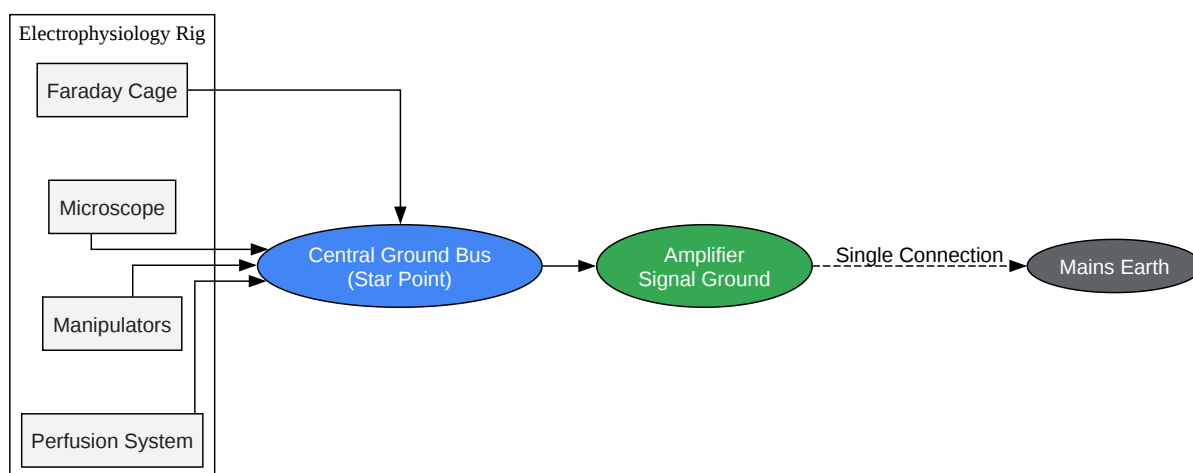
Guide 2: Optimizing Your Grounding Scheme

Proper grounding is the foundation of a low-noise recording setup. The goal is to create a single, stable reference point for all electrical components to prevent ground loops.[\[5\]](#)[\[6\]](#)

Key Principles of Grounding:

- Star Grounding: All ground wires from your equipment should connect to a single point (a ground bus or the amplifier's signal ground), which is then connected to the main building ground. Avoid "daisy-chaining" ground connections.[\[5\]](#)[\[6\]](#)
- Separate Signal and Chassis Grounds: Many amplifiers have separate signal and chassis grounds. The signal ground is the reference for your recording, while the chassis ground is for shielding. Experiment with connecting your Faraday cage and other shielded components to either the signal or chassis ground to see which configuration yields the least noise.[\[5\]](#)
- Grounding the Preparation: The bath should be grounded via a reference electrode (e.g., an Ag/AgCl pellet) connected to the headstage ground.[\[6\]](#)

Grounding Workflow Diagram:



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Caption: Star grounding configuration to prevent ground loops.

Data Presentation

Artifact Type	Common Frequency	Appearance	Likely Causes	Primary Solutions
60/50 Hz Hum	60 Hz (or 50 Hz) and its harmonics	Regular, sinusoidal oscillation	Ground loops, electromagnetic interference from power lines and equipment	Star grounding, Faraday cage, identify and shield/move noise sources[4][5][7]
Baseline Drift	< 1 Hz	Slow, steady change in baseline potential	Unstable reference electrode, pipette drift, liquid junction potential changes, poor cell health	Re-chloride reference, ensure mechanical stability, allow pipette equilibration, check perfusion[12][14][15]
High-Frequency Noise	> 1 kHz	"Fuzzy" or thickened baseline	Digital equipment (computers, monitors), switching power supplies	Move digital devices away from the headstage, use shielded cables, improve grounding[17]
Motion Artifacts	Variable	Sudden, large, irregular spikes	Mechanical vibration, bumping the rig, air currents, unstable sample	Use an anti-vibration table, secure all components, shield from air drafts[4][18]

Perfusion Artifacts	Variable	Rhythmic spikes or baseline shifts	Pulsatile flow, air bubbles, changes in bath level	Use a gravity-fed or pulseless pump, degas solutions, ensure constant bath level[8][14]
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Experimental Protocols

Protocol 1: Preparing a Low-Noise Pipette

The recording pipette itself can be a source of noise. Proper preparation is essential.

- **Use Quality Glass:** Start with high-quality borosilicate glass capillaries.
- **Pull Fresh Pipettes:** Pull your pipettes just before use to ensure a clean tip. The ideal tip resistance will vary with your application but is typically in the 2-10 MΩ range.[11]
- **Fire-Polish (Optional but Recommended):** Briefly fire-polishing the pipette tip can smooth the opening, which can aid in forming a high-resistance seal.
- **Fill Carefully:** Fill the pipette from the back with your filtered internal solution, avoiding the introduction of air bubbles.
- **Apply Positive Pressure:** Before placing the pipette in the bath, apply gentle positive pressure to keep the tip clean.[16]

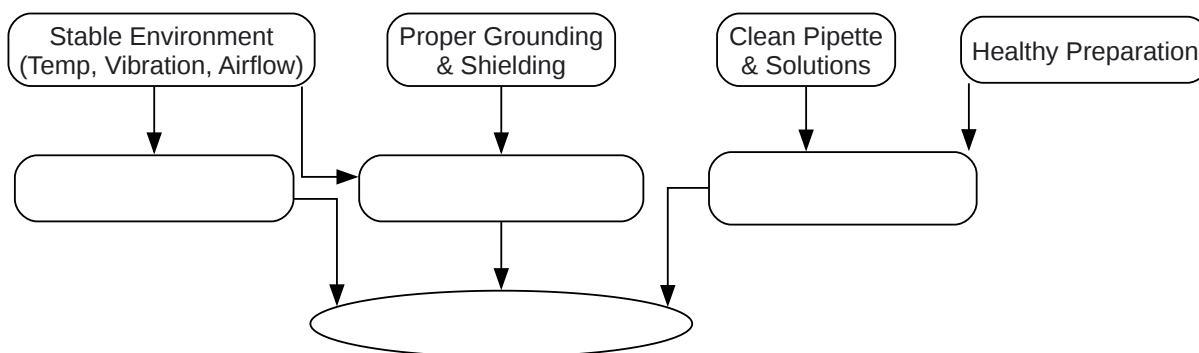
Protocol 2: Achieving a High-Resistance "Giga" Seal

A high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane is critical for low-noise recordings.[16]

- **Approach the Cell:** With positive pressure applied, slowly approach the target cell.
- **Form a Dimple:** Gently press the pipette tip against the cell membrane until a small "dimple" is visible.

- **Release Pressure:** Release the positive pressure. The membrane should start to seal onto the pipette tip.
- **Apply Gentle Suction:** Apply gentle negative pressure to facilitate the formation of a high-resistance seal. Monitor the seal resistance using a test pulse.
- **Stabilize:** Once a gigaohm seal is formed, allow it to stabilize for a few moments before proceeding to whole-cell configuration.

Logical Relationship of a Successful Recording:



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